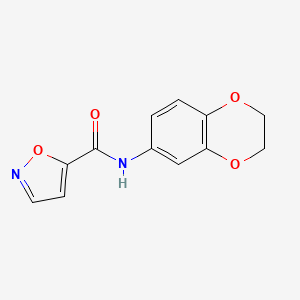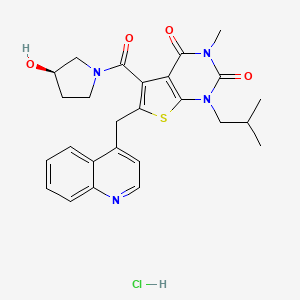![molecular formula C13H14N2O4 B2769682 1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide CAS No. 1421472-93-6](/img/structure/B2769682.png)
1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to contain a benzo[d][1,3]dioxol-5-yl moiety . This structural motif is found in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .
Synthesis Analysis
While specific synthesis methods for “1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide” were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .Scientific Research Applications
Synthesis and Chemical Properties
Azetidine-3-carboxamide derivatives have been explored for their utility in synthesis and chemical transformations. For example, azetidine derivatives serve as key intermediates in the synthesis of complex molecules. The acetylation of azetidine-3-carboxamide, as seen in related compounds, can significantly alter their chemical reactivity and stability, making them valuable for constructing more complex structures (Mitsunobu, Kimura, & Fujisawa, 1972).
Applications in Drug Discovery and Medicinal Chemistry
Azetidine derivatives have been investigated for their biological activities, leading to potential applications in drug discovery. For instance, certain azetidine-containing compounds have demonstrated promising anti-tubercular activity, showcasing their potential in addressing infectious diseases (Nimbalkar et al., 2018). Similarly, studies on indolyl azetidinones have revealed anti-inflammatory properties, suggesting their utility in developing new anti-inflammatory agents (Kalsi et al., 1990).
Catalysis and Organic Reactions
Enantiopure azetidine-2-carboxamides have been utilized as organocatalysts for direct asymmetric aldol reactions, highlighting their role in facilitating stereoselective synthetic processes. Such applications underscore the potential of azetidine derivatives in organic synthesis, enabling the production of chiral molecules with high enantiomeric excess (Song et al., 2014).
Properties
IUPAC Name |
1-acetyl-N-(1,3-benzodioxol-5-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)15-5-9(6-15)13(17)14-10-2-3-11-12(4-10)19-7-18-11/h2-4,9H,5-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHOOTZGNQIMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2769599.png)
![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2769600.png)

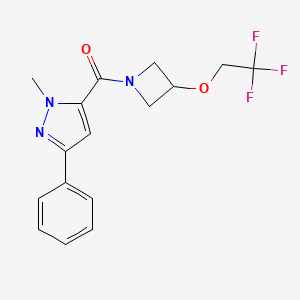
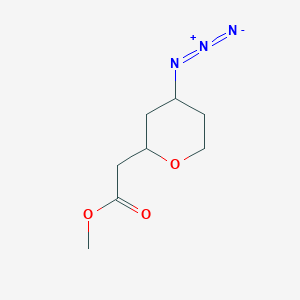
![N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2769610.png)
![3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2769612.png)
![5-(2-Bicyclo[2.2.1]heptanyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2769613.png)
![1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2769615.png)
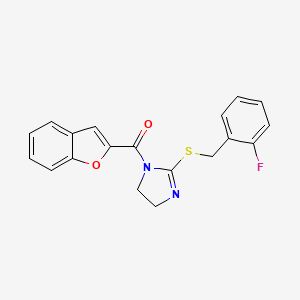
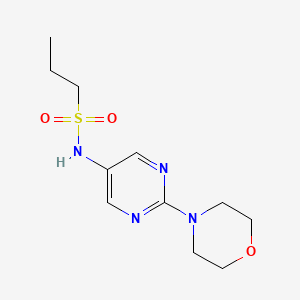
![2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2769619.png)
